N-Acetyl-S-(2-carboxyethyl)-L-cysteine

描述

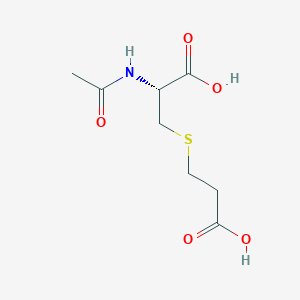

N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a derivative of the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a carboxyethyl group attached to the sulfur atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the carboxyethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with an appropriate carboxyethylating agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

化学反应分析

Types of Reactions: N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Acylating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various acyl derivatives.

科学研究应用

Potential Therapeutic Applications

-

Metal Chelation

- NACEC has been investigated for its ability to chelate heavy metals such as copper and iron, which can accumulate in excess and contribute to various diseases. Preliminary studies indicate that NACEC may effectively chelate copper both in vitro and in vivo, suggesting potential therapeutic applications for conditions associated with metal toxicity.

-

Neurodegenerative Diseases

- Research suggests that NACEC may play a role in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that NACEC can inhibit the formation of protein aggregates associated with these diseases, indicating its potential as a neuroprotective agent.

- Antioxidant Properties

-

Biochemical Modulation

- The compound interacts with various biological molecules, potentially modulating biochemical pathways involved in cellular stress responses. This property makes it a candidate for further exploration in pharmacological applications.

Study 1: Neuroprotection Against Oxidative Stress

A study conducted on neuronal cell lines evaluated the protective effects of NACEC against oxidative stress induced by hydrogen peroxide. Results indicated that NACEC significantly reduced cell death and ROS levels compared to untreated controls, highlighting its neuroprotective potential.

Study 2: Metal Chelation Efficacy

In vitro experiments assessed NACEC's chelation capability with copper ions. The results demonstrated a strong binding affinity, suggesting that NACEC could be developed as a therapeutic agent for conditions related to copper overload, such as Wilson's disease.

作用机制

The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves its interaction with various molecular targets and pathways:

相似化合物的比较

N-Acetyl-L-cysteine: Similar structure but lacks the carboxyethyl group.

S-Carboxymethyl-L-cysteine: Similar structure but with a carboxymethyl group instead of a carboxyethyl group.

N-Acetyl-S-(2-carboxypropyl)-L-cysteine: Similar structure but with a carboxypropyl group.

Uniqueness: N-Acetyl-S-(2-carboxyethyl)-L-cysteine is unique due to its specific structure, which imparts distinct biochemical properties. The presence of both the acetyl and carboxyethyl groups allows it to participate in unique chemical reactions and biological processes that are not possible with its analogs .

生物活性

N-Acetyl-S-(2-carboxyethyl)-L-cysteine (NAc-CE) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in the context of detoxification and antioxidant properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NAc-CE is derived from cysteine and contains a carboxyethyl group, which enhances its solubility and reactivity. Its structure is similar to other cysteine derivatives, such as S-carboxymethyl-L-cysteine (CMC), which is known for its mucolytic and antioxidant properties in clinical applications.

1. Antioxidant Activity

NAc-CE exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and activating cellular defense mechanisms. In vitro studies have shown that NAc-CE can activate the Nrf2 pathway, a critical regulator of antioxidant response genes. This activation leads to increased expression of antioxidant enzymes, thereby protecting cells from oxidative stress .

2. Detoxification Pathways

As a metabolite of acrylamide, NAc-CE plays a significant role in detoxifying this neurotoxic compound. The detoxification process involves conjugation with glutathione, which enhances the water solubility of acrylamide metabolites, facilitating their excretion . Studies have indicated that NAc-CE can reduce the cytotoxic effects of acrylamide in renal tubular epithelial cells (RTECs), suggesting its potential as a protective agent against environmental toxins .

1. Cytotoxicity Studies

Research has demonstrated that NAc-CE does not exhibit acute cytotoxicity at concentrations ranging from 0.5 to 4 mM in RTECs. Instead, it activates stress-responsive pathways without compromising cell viability . This indicates a potential therapeutic window for its use in protecting against nephrotoxicity induced by heavy metals and chemotherapeutic agents.

2. Interaction with Environmental Pollutants

NAc-CE has been shown to interact with various environmental pollutants, enhancing cellular protection against oxidative damage caused by substances like copper oxide nanoparticles . This interaction underscores its role as an environmental protectant.

1. Protective Effects Against Chemotherapy-Induced Toxicity

A study investigating the protective effects of NAc-CE on RTECs exposed to cisplatin revealed that it mitigated DNA damage caused by this chemotherapeutic agent. The compound's ability to activate repair pathways suggests its utility in reducing nephrotoxicity associated with cancer treatments .

2. Dietary Sources and Health Implications

NAc-CE is present in certain dietary sources, such as Acacia seeds, where it influences protein utilization in animals . Understanding its dietary implications can provide insights into its role in human health and disease prevention.

Comparative Table of Biological Activities

| Activity Type | This compound | S-Carboxymethyl-L-cysteine (CMC) |

|---|---|---|

| Antioxidant Activity | Activates Nrf2 pathway | Strong antioxidant properties |

| Cytotoxicity | Non-cytotoxic at therapeutic levels | Mild cytotoxicity at high doses |

| Detoxification | Effective against acrylamide | Used in chronic obstructive pulmonary disease |

| Protective Mechanism | Protects against heavy metals | Mucolytic activity |

属性

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPFBSYILTXKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966198 | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51868-61-2 | |

| Record name | S-(2-Carboxyethyl)-N-acetylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CEMA relate to acrolein exposure?

A1: CEMA is formed when acrolein reacts with glutathione in the body, which is then further metabolized and excreted in urine. [, , , ] This makes CEMA a useful biomarker for assessing recent acrolein exposure in humans. Studies have demonstrated significantly higher levels of CEMA in the urine of smokers compared to non-smokers, highlighting the role of tobacco smoke as a major source of acrolein exposure. [, ]

Q2: What analytical methods are used to measure CEMA levels?

A2: Researchers utilize advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to accurately quantify CEMA levels in urine samples. [, , ] These methods offer high sensitivity and specificity, enabling the detection of even minute quantities of CEMA.

Q3: Besides smoking, what other sources contribute to acrolein exposure?

A3: Acrolein is generated from various sources, including combustion processes (e.g., burning of fuels, biomass), industrial emissions, and even cooking certain foods at high temperatures. [, ] Additionally, acrolein can be produced endogenously within the body as a byproduct of lipid peroxidation and polyamine metabolism. []

Q4: How does acrolein, and by extension CEMA, impact glucose metabolism and diabetes risk?

A4: A large cohort study revealed a correlation between elevated levels of acrolein metabolites, including CEMA, and impaired glucose homeostasis, leading to an increased risk of developing type 2 diabetes. [] The study suggests that acrolein may contribute to diabetes risk by promoting oxidative stress, lipid peroxidation, protein carbonylation, and DNA damage. []

Q5: What are the implications of these findings for public health?

A6: Given the widespread presence of acrolein in the environment and its potential health risks, monitoring exposure levels using biomarkers like CEMA is crucial. [] This information can inform public health interventions aimed at reducing exposure to acrolein from various sources, particularly tobacco smoke and other combustion-related emissions. [, ] Further research is necessary to fully elucidate the mechanisms by which acrolein impacts human health and to develop effective strategies for mitigating its potential risks.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。